2,4,6-Triguanidino-1,3,5-triazine

説明

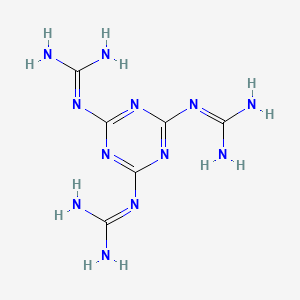

Structure

3D Structure

特性

IUPAC Name |

2-[4,6-bis(diaminomethylideneamino)-1,3,5-triazin-2-yl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N12/c7-1(8)13-4-16-5(14-2(9)10)18-6(17-4)15-3(11)12/h(H12,7,8,9,10,11,12,13,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFLCYSTLXORFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=C(N)N)N=C(N)N)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2,4,6-Triguanidino-1,3,5-triazine: Structure, Properties, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is publicly available for 2,4,6-Triguanidino-1,3,5-triazine. Consequently, this guide synthesizes information from related compounds and established chemical principles to provide a comprehensive overview. Inferred data is clearly indicated.

Introduction

2,4,6-Triguanidino-1,3,5-triazine is a complex heterocyclic compound characterized by a central triazine ring symmetrically substituted with three guanidino groups. The inherent properties of both the s-triazine core and the pendant guanidinium groups suggest a molecule of significant interest in medicinal chemistry and materials science. The triazine scaffold offers a rigid, planar core, while the guanidinium moieties, which are protonated at physiological pH, impart a high degree of positive charge and hydrogen bonding capability. This unique combination suggests potential applications in areas requiring strong interactions with biological macromolecules or the formation of supramolecular assemblies.

Molecular Structure and Properties

The chemical structure of 2,4,6-Triguanidino-1,3,5-triazine is defined by a central 1,3,5-triazine ring with guanidino groups attached to the 2, 4, and 6 positions.

Chemical Structure:

Physicochemical Properties

Specific experimental data for 2,4,6-Triguanidino-1,3,5-triazine is not widely reported. The following table summarizes known and inferred properties.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₂N₁₂ | [1] |

| Molecular Weight | 252.25 g/mol | [1] |

| CAS Number | 32151-75-0 | [1][2] |

| Appearance | White to off-white solid (Inferred) | General properties of similar compounds |

| Solubility | Soluble in acidic aqueous solutions, sparingly soluble in water, insoluble in nonpolar organic solvents (Inferred) | Based on the highly polar and basic nature of the guanidinium groups. |

| pKa | Estimated to be >12 for the guanidinium groups (Inferred) | Guanidine has a pKa of 13.6.[3] |

| Melting Point | High, likely decomposes before melting (Inferred) | Typical for highly polar and hydrogen-bonded structures. |

| Boiling Point | Not applicable (decomposes) | Inferred |

Spectral Data (Inferred)

While specific spectra are not available, the expected spectral characteristics can be predicted.

| Technique | Expected Features |

| ¹H NMR | Broad signals in the δ 6-8 ppm range corresponding to the -NH and -NH₂ protons of the guanidinium groups. The exact chemical shifts would be dependent on the solvent and pH. |

| ¹³C NMR | Signals around δ 160-170 ppm for the triazine ring carbons and a signal around δ 155-160 ppm for the guanidinium carbons. |

| FT-IR (cm⁻¹) | Strong N-H stretching vibrations around 3100-3400 cm⁻¹. C=N stretching vibrations for the triazine ring and guanidinium groups in the 1500-1680 cm⁻¹ region. |

| Mass Spectrometry | Expected [M+H]⁺ peak at m/z 253.15. |

Synthesis

The synthesis of 2,4,6-Triguanidino-1,3,5-triazine can be approached through two primary conceptual pathways, leveraging the common reactivity of s-triazine precursors.

Nucleophilic Substitution of Cyanuric Chloride

The most probable and widely used method for the synthesis of substituted s-triazines involves the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Guanidine, being a strong nucleophile, would react with cyanuric chloride to form the desired product. The reaction conditions would need to be carefully controlled to achieve complete substitution.

Reaction Scheme:

C₃N₃Cl₃ + 3 H₂N(C=NH)NH₂ → C₃N₃(NH(C=NH)NH₂)₃ + 3 HCl

Experimental Protocol (Hypothetical):

-

Dissolution: Cyanuric chloride (1 equivalent) is dissolved in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF).

-

Nucleophilic Addition: A solution of guanidine (at least 3 equivalents) and a non-nucleophilic base (e.g., sodium carbonate or triethylamine, 3 equivalents) in a suitable solvent is added dropwise to the cyanuric chloride solution at a low temperature (0-5 °C) to control the initial exothermic reaction.

-

Reaction Progression: The reaction mixture is gradually warmed to room temperature and then heated to reflux to drive the substitution of the second and third chlorine atoms. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with water to remove any inorganic salts and unreacted guanidine hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system, likely involving an acidic aqueous solution followed by neutralization to precipitate the pure product.

Caption: Hypothetical workflow for the synthesis of 2,4,6-Triguanidino-1,3,5-triazine.

Cyclotrimerization of Cyanoguanidine

An alternative reported synthesis route involves the cyclotrimerization of cyanoguanidine. This method has been mentioned in the literature to produce 2,4,6-Triguanidino-1,3,5-triazine in the presence of dimethylformamide (DMF) and hydrogen chloride, yielding the product in moderate yields.[4]

Reaction Scheme:

3 H₂N(C=NH)NHCN → C₃N₃(NH(C=NH)NH₂)₃

Experimental Protocol (Outline based on literature abstract): [4]

-

Reaction Setup: Cyanoguanidine is dissolved in DMF.

-

Catalysis: Hydrogen chloride is introduced into the reaction mixture.

-

Cyclotrimerization: The reaction is heated to promote the cyclization of three cyanoguanidine molecules.

-

Isolation: The product is isolated and purified from the reaction mixture.

Potential Applications in Drug Development and Research

The unique structural features of 2,4,6-Triguanidino-1,3,5-triazine suggest a range of potential applications, primarily stemming from the high density of guanidinium groups.

Antimicrobial and Antifouling Agents

Polyguanidine compounds are known for their potent antimicrobial properties. The multiple cationic charges on 2,4,6-Triguanidino-1,3,5-triazine could enable it to disrupt microbial cell membranes, leading to cell death. This makes it a candidate for investigation as a novel antiseptic or as a component in antimicrobial coatings and materials to prevent biofilm formation.[5][6]

Caption: Proposed mechanism of antimicrobial action.

Anion Binding and Sensing

The guanidinium group is an excellent motif for binding anionic species through a combination of hydrogen bonding and electrostatic interactions.[7] A molecule with three such groups arranged on a rigid triazine scaffold could act as a powerful receptor for multivalent anions, such as phosphate, sulfate, or carboxylate-containing biomolecules. This property could be exploited in the development of sensors or separation agents for these anions.

Gene Delivery and Cellular Uptake

Arginine-rich peptides, known as cell-penetrating peptides (CPPs), are widely used to deliver therapeutic molecules into cells. Their efficacy is attributed to the guanidinium groups of the arginine residues. The high density of guanidinium groups in 2,4,6-Triguanidino-1,3,5-triazine could mimic the function of CPPs, potentially acting as a carrier for the cellular uptake of drugs or genetic material.

Caption: Conceptual workflow for drug delivery.

Conclusion

2,4,6-Triguanidino-1,3,5-triazine represents a molecule with significant, yet largely unexplored, potential. Its synthesis is likely achievable through established triazine chemistry. The high density of guanidinium groups on a rigid core suggests promising applications in antimicrobial development, anion recognition, and as a vector for cellular delivery. Further experimental investigation into the synthesis, properties, and biological activities of this compound is warranted to fully realize its potential in various scientific and therapeutic fields.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2,4,6-triguanidino-1,3,5-triazine | CAS#:32151-75-0 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diverse Properties of Guanidiniocarbonyl Pyrrole-Based Molecules: Artificial Analogues of Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Triguanidino Triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triguanidino triazine, a derivative of the 1,3,5-triazine core, is a molecule of interest due to the presence of multiple guanidino groups, which are known to participate in various biological interactions. A thorough understanding of its physicochemical properties is fundamental for its application in research and drug development. This technical guide provides a summary of the known properties of 2,4,6-triguanidino-1,3,5-triazine, outlines standard experimental protocols for their determination, and presents a general synthetic pathway. Due to the limited availability of specific experimental data for triguanidino triazine, properties of the closely related compound, 2,4,6-triamino-1,3,5-triazine (melamine), are provided for comparative purposes.

Core Physicochemical Properties

Currently, there is a notable scarcity of experimentally determined physicochemical data for 2,4,6-triguanidino-1,3,5-triazine in publicly accessible literature. The information available is primarily limited to its basic chemical identifiers.

Table 1: Core Properties of 2,4,6-Triguanidino-1,3,5-triazine

| Property | Value | Source |

| CAS Number | 32151-75-0 | [1][2] |

| Molecular Formula | C₆H₁₂N₁₂ | [2] |

| Molecular Weight | 252.25 g/mol | [2] |

| Canonical SMILES | C1(=NC(=NC(=N1)N=C(N)N)N=C(N)N)N=C(N)N | |

| IUPAC Name | 1,1',1''-(1,3,5-triazine-2,4,6-triyl)triguanidine |

Comparative Physicochemical Data: 2,4,6-Triamino-1,3,5-triazine (Melamine)

To provide a contextual reference, the well-characterized properties of 2,4,6-triamino-1,3,5-triazine (melamine) are presented below. It is crucial to note that the substitution of amino groups with guanidino groups is expected to significantly alter these properties due to differences in basicity, hydrogen bonding capacity, and steric hindrance.

Table 2: Physicochemical Properties of 2,4,6-Triamino-1,3,5-triazine (Melamine)

| Property | Value | Source |

| CAS Number | 108-78-1 | [3] |

| Molecular Formula | C₃H₆N₆ | [3] |

| Molecular Weight | 126.12 g/mol | [3] |

| Melting Point | >300 °C (decomposes) | [3] |

| Boiling Point | Sublimes | [3] |

| Solubility in Water | 3.2 g/L at 20 °C | [3] |

| pKa | 5.0 | |

| Appearance | White crystalline powder | [3] |

Synthesis of Substituted 1,3,5-Triazines

The general and most common method for synthesizing 2,4,6-trisubstituted-1,3,5-triazines involves the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[4][5][6] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.

Below is a generalized workflow for the synthesis of a trisubstituted triazine.

Caption: General synthesis workflow for 2,4,6-trisubstituted-1,3,5-triazines.

Experimental Protocols for Physicochemical Characterization

The following are standard, detailed methodologies for the experimental determination of key physicochemical properties.

Determination of Melting Point

-

Methodology: Capillary Melting Point Method.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

For compounds that decompose, the temperature at which discoloration or charring is observed is noted as the decomposition point.

-

Determination of Solubility

-

Methodology: Equilibrium Solubility Method (Shake-Flask).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating a known volume of the solvent and weighing the residue.

-

The solubility is expressed in units such as g/L or mol/L.

-

Determination of Acid Dissociation Constant (pKa)

-

Methodology: Potentiometric Titration.

-

Apparatus: pH meter with a suitable electrode, burette, and a constant temperature bath.

-

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-ethanol if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

The pH of the solution is measured after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point(s) on the titration curve. For a polyprotic base like triguanidino triazine, multiple pKa values corresponding to the protonation of the different basic sites would be expected.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Provides information about the molecular structure. Due to the potential for low solubility, deuterated solvents such as DMSO-d₆ or trifluoroacetic acid might be necessary. The spectra of amino-substituted triazines can be complex due to restricted rotation around the C-N bonds, leading to broadened signals.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the presence of functional groups. Expected characteristic peaks for triguanidino triazine would include N-H stretching and bending vibrations, C=N stretching from the guanidino groups, and vibrations associated with the triazine ring.

-

-

UV-Vis Spectroscopy:

-

Provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the compound over a range of UV and visible wavelengths.

-

Logical Relationships in Drug Development

The physicochemical properties of a compound like triguanidino triazine are critical determinants of its behavior in biological systems and its suitability as a drug candidate. The following diagram illustrates the interconnectedness of these properties with key drug development considerations.

Caption: Interrelationship of physicochemical properties and drug development stages.

Conclusion

While 2,4,6-triguanidino-1,3,5-triazine presents an interesting scaffold for medicinal chemistry and materials science, a comprehensive experimental characterization of its physicochemical properties is not yet widely available. The methodologies outlined in this guide provide a framework for researchers to systematically determine these crucial parameters. Such data will be invaluable for elucidating the structure-activity relationships of this compound and for advancing its potential applications. Further research is strongly encouraged to fill the existing gaps in our understanding of this molecule.

References

- 1. 2,4,6-triguanidino-1,3,5-triazine | CAS#:32151-75-0 | Chemsrc [chemsrc.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,4,6-Triamino-1,3,5-triazine for synthesis 108-78-1 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4,6-Triguanidino-1,3,5-triazine (CAS Number: 32151-75-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triguanidino-1,3,5-triazine is a complex nitrogen-rich heterocyclic compound. Structurally, it features a central 1,3,5-triazine ring substituted with three guanidino groups. This molecule is of significant interest as it is a known impurity and potential degradation product of the widely prescribed anti-diabetic drug, metformin. Given the therapeutic importance of metformin and the general biological activity of guanidino and triazine moieties, a thorough understanding of this compound is crucial for researchers in drug development and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, based on available scientific literature.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 32151-75-0 | N/A |

| Molecular Formula | C₆H₁₂N₁₂ | N/A |

| Molecular Weight | 252.25 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Predicted to be soluble in polar organic solvents and aqueous acids. | N/A |

| pKa | The guanidino groups are strongly basic, with a predicted pKa > 12. | N/A |

Synthesis

A specific, detailed experimental protocol for the synthesis of 2,4,6-Triguanidino-1,3,5-triazine is not explicitly described in readily available literature. However, a general and well-established method for the synthesis of substituted 1,3,5-triazines involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[1][2]. Guanidine, being a strong nucleophile, can be reacted with cyanuric chloride to achieve the desired substitution.

General Experimental Protocol for Synthesis of Substituted 1,3,5-Triazines

The following is a generalized protocol based on the known reactivity of cyanuric chloride with amine nucleophiles. This would require optimization for the specific synthesis of 2,4,6-Triguanidino-1,3,5-triazine.

Materials:

-

Cyanuric chloride

-

Guanidine hydrochloride

-

A suitable base (e.g., sodium carbonate, triethylamine, or sodium hydroxide)

-

An appropriate solvent (e.g., acetone, acetonitrile, or a biphasic system)

Procedure:

-

Dissolve cyanuric chloride in a suitable cooled solvent (e.g., acetone at 0-5 °C).

-

In a separate vessel, prepare a solution of guanidine by neutralizing guanidine hydrochloride with an equimolar amount of a strong base.

-

Slowly add the guanidine solution to the cyanuric chloride solution while maintaining a low temperature to control the first substitution. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a stepwise reaction by controlling the temperature.

-

After the first substitution is complete (as monitored by an appropriate analytical technique such as TLC or LC-MS), the temperature can be gradually raised to facilitate the second and third substitutions.

-

The reaction mixture is stirred until the reaction is complete.

-

The product is then isolated by filtration and purified by recrystallization from a suitable solvent.

Analytical Methodology

As an impurity of metformin, analytical methods developed for the separation and quantification of metformin and its related compounds can be adapted for 2,4,6-Triguanidino-1,3,5-triazine. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Representative HPLC Method for Metformin Impurity Analysis

The following is a representative HPLC protocol that could be optimized for the analysis of 2,4,6-Triguanidino-1,3,5-triazine.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good separation of these basic compounds.

-

Detection: UV detection at a wavelength of around 218-232 nm is typically used.

-

Flow Rate: Approximately 1.0 mL/min.

-

Temperature: Ambient or controlled column temperature (e.g., 25 °C).

Sample Preparation:

-

Accurately weigh a sample of the material to be tested.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of water and the mobile phase).

-

Filter the sample solution through a 0.45 µm filter before injection into the HPLC system.

Biological and Pharmacological Context

Direct pharmacological studies on 2,4,6-Triguanidino-1,3,5-triazine are not widely reported. However, the biological activities of the guanidino and triazine moieties provide a basis for predicting its potential pharmacological profile.

Guanidino Group

The guanidino group is a key functional group in many biologically active compounds, including the amino acid arginine. It is strongly basic and can form stable resonance structures, allowing it to participate in multiple hydrogen bonds and electrostatic interactions with biological targets. Guanidine derivatives are known to exhibit a broad range of pharmacological activities, including:

-

Antimicrobial activity

-

Antihyperglycemic effects (as seen with metformin)

-

Enzyme inhibition

-

Neurological effects

1,3,5-Triazine Ring

The 1,3,5-triazine ring serves as a rigid scaffold for the attachment of various functional groups. Triazine derivatives have been explored for a wide array of therapeutic applications, including:

-

Anticancer agents

-

Antiviral agents

-

Antimicrobial agents

-

Herbicides

Potential Mechanism of Action

Given its structural similarity to metformin and the presence of multiple guanidino groups, it is plausible that 2,4,6-Triguanidino-1,3,5-triazine could interact with some of the same cellular targets as metformin. The primary mechanism of action of metformin involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

It is important to note that this is a hypothetical pathway, and experimental validation is required to determine the actual mechanism of action of 2,4,6-Triguanidino-1,3,5-triazine.

Conclusion

2,4,6-Triguanidino-1,3,5-triazine is a molecule of interest primarily due to its association with metformin. While specific data on its synthesis, properties, and biological activity are limited, this guide provides a framework for researchers based on the known chemistry of triazines and the pharmacology of guanidino compounds. Further research is warranted to fully characterize this compound and to understand its potential biological effects, particularly in the context of metformin therapy. The provided general experimental protocols and logical frameworks for synthesis and analysis can serve as a starting point for such investigations.

References

A Comprehensive Technical Review of 1,3,5-Triazine Derivatives: Synthesis, Biological Activity, and Material Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and herbicidal properties. Furthermore, the unique electronic and structural characteristics of the triazine ring have led to its incorporation into advanced organic materials with applications in electronics and polymer science. This technical guide provides a comprehensive literature review of 1,3,5-triazine derivatives, focusing on their synthesis, biological evaluation, and material properties, with a strong emphasis on experimental protocols and quantitative data.

Synthesis of 1,3,5-Triazine Derivatives

The most prevalent and versatile method for the synthesis of substituted 1,3,5-triazines commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution. This stepwise substitution is primarily governed by temperature, enabling the synthesis of mono-, di-, and trisubstituted derivatives with a high degree of control.

Experimental Protocol: General Procedure for Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol outlines the synthesis of a trisubstituted 1,3,5-triazine derivative through a three-step nucleophilic substitution reaction.

Materials:

-

Cyanuric chloride

-

Nucleophile 1 (e.g., an amine or alcohol)

-

Nucleophile 2

-

Nucleophile 3

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

First Substitution (0-5 °C):

-

Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C in an ice bath.

-

To this solution, add a solution of Nucleophile 1 (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the monosubstituted product.

-

-

Second Substitution (Room Temperature):

-

Dissolve the monosubstituted triazine derivative (1.0 eq) in anhydrous THF.

-

Add a solution of Nucleophile 2 (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Work-up the reaction as described in step 1 to obtain the disubstituted product.

-

-

Third Substitution (Elevated Temperature):

-

Dissolve the disubstituted triazine derivative (1.0 eq) in a suitable solvent (e.g., THF, dioxane, or DMF).

-

Add Nucleophile 3 (1.1 eq) and a base (e.g., DIPEA, potassium carbonate).

-

Heat the reaction mixture to reflux (or a suitable elevated temperature) and stir for 6-24 hours, monitoring by TLC.

-

After cooling to room temperature, perform an aqueous work-up as described in step 1.

-

Purify the crude product by silica gel column chromatography to obtain the desired trisubstituted 1,3,5-triazine derivative.

-

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of 1,3,5-Triazine Derivatives

The biological activities of 1,3,5-triazine derivatives are diverse and highly dependent on the nature of the substituents on the triazine core. This section will focus on their applications as anticancer, antimicrobial, and herbicidal agents.

Anticancer Activity

A significant number of 1,3,5-triazine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase and the Wnt/β-catenin pathway.

Signaling Pathway Diagrams:

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,3,5-triazine derivatives in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Table 1: Anticancer Activity of Selected 1,3,5-Triazine Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| 1a | EGFR-TK | MDA-MB-231 | 8.45 | [1] |

| 1b | EGFR-TK | MCF-7 | 2.54 | [1] |

| 2c | EGFR | HCT116 | 0.305 | [1] |

| 3d | EGFR | MCF-7 | 0.0368 | [1] |

| 4f | Not Specified | MDA-MB-231 | 6.25 | [2] |

| 4k | Not Specified | MDA-MB-231 | 8.18 | [2] |

Antimicrobial Activity

1,3,5-triazine derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi. Their mechanism of action can vary, but often involves the disruption of essential cellular processes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microplates

-

1,3,5-triazine derivatives

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each 1,3,5-triazine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microplate containing the compound dilutions.

-

Include a growth control (inoculum in MHB without any compound) and a sterility control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Table 2: Antimicrobial Activity of Selected 1,3,5-Triazine Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 5a | S. aureus | 12.5 | [3] |

| 5b | E. coli | 25 | [3] |

| 6c | S. aureus | >100 | [4] |

| 6d | E. coli | >100 | [4] |

Herbicidal Activity

Certain 1,3,5-triazine derivatives, such as atrazine and simazine, are widely used as herbicides. Their primary mechanism of action is the inhibition of photosynthesis at the photosystem II (PSII) level.

Mechanism of Action Diagram:

Experimental Protocol: Photosystem II Inhibition Assay

This protocol describes a method to assess the inhibitory effect of triazine herbicides on photosystem II activity using isolated chloroplasts.

Materials:

-

Fresh spinach leaves or other suitable plant material

-

Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂)

-

Assay buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)

-

DCPIP (2,6-dichlorophenolindophenol) solution

-

1,3,5-triazine herbicide solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in ice-cold isolation buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at low speed to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of assay buffer.

-

Determine the chlorophyll concentration of the chloroplast suspension.

-

-

Photosystem II Activity Assay:

-

In a cuvette, combine the assay buffer, DCPIP solution, and the chloroplast suspension.

-

Add different concentrations of the triazine herbicide to the cuvettes. Include a control without herbicide.

-

Illuminate the cuvettes with a light source.

-

Measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is a measure of PSII activity.

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction for each herbicide concentration.

-

Determine the IC₅₀ value, which is the concentration of the herbicide that causes 50% inhibition of PSII activity.

-

Table 3: Herbicidal Activity of Selected 1,3,5-Triazine Derivatives

| Compound | Target Organism | IC₅₀ (µM) for PSII Inhibition | Reference |

| Atrazine | Amaranthus hybridus | 0.43 | [5] |

| Simazine | Senecio vulgaris | 0.21 | [5] |

| Terbuthylazine | Pea thylakoids | 0.1-0.2 | [6] |

Applications in Materials Science

The electron-deficient nature of the 1,3,5-triazine ring, combined with its planar structure and C₃ symmetry, makes it an attractive building block for various organic materials. Triazine-based materials have found applications in organic light-emitting diodes (OLEDs), polymers, and dendrimers.

Experimental Workflow for Synthesis and Characterization of Triazine-Based Materials:

Table 4: Photophysical Properties of Selected 1,3,5-Triazine Derivatives for OLEDs

| Compound ID | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) | Application | Reference |

| TPTPA | 365 | 435 | 35 | Blue Emitter | [7] |

| TCTA | 295, 330 | 370 | - | Host Material | [8] |

| PO-T2T | - | - | - | Electron Transport Layer | [8] |

Conclusion

The 1,3,5-triazine scaffold continues to be a fertile ground for the discovery and development of novel molecules with a wide array of applications. The synthetic versatility of cyanuric chloride allows for the creation of diverse libraries of compounds with tunable properties. In the realm of medicinal chemistry, triazine derivatives have shown significant promise as anticancer and antimicrobial agents, with several compounds targeting key signaling pathways. In agriculture, triazine-based herbicides remain important tools for weed management. Furthermore, the unique electronic properties of the triazine ring have established its role in the development of advanced organic materials. Future research in this area will likely focus on the development of more selective and potent biological agents, as well as the design of novel materials with enhanced performance characteristics for electronic and optoelectronic applications. This in-depth guide serves as a valuable resource for researchers and professionals engaged in the exploration and application of this versatile and important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Artificial synthesis of covalent triazine frameworks for local structure and property determination - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02430F [pubs.rsc.org]

- 5. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Interlaboratory Validation of Toxicity Testing Using the Duckweed Lemna minor Root-Regrowth Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Theoretical Investigations of Triguanidino-s-triazine: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies of triguanidino-s-triazine, a molecule of significant interest in the field of medicinal chemistry. The s-triazine scaffold is recognized as a "privileged structure" in drug discovery, known for its wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4] This document summarizes key theoretical data, outlines experimental protocols for its synthesis, and visualizes potential signaling pathways and computational workflows relevant to its study.

Core Concepts: The s-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocyclic aromatic compound with alternating carbon and nitrogen atoms.[5] Its derivatives have garnered considerable attention due to their diverse pharmacological profiles.[6][7] The symmetrical nature of the s-triazine core allows for the introduction of various functional groups at the 2, 4, and 6 positions, enabling the fine-tuning of its physicochemical and biological properties.[1] Triguanidino-s-triazine, with its three guanidino groups, presents a particularly interesting case for theoretical study due to the potential for extensive hydrogen bonding and its basic character, which can influence its interaction with biological targets.

Data Presentation: Theoretical Molecular Properties

While specific theoretical data for triguanidino-s-triazine is not extensively available in the reviewed literature, this section presents data for structurally related s-triazine derivatives from computational studies, primarily using Density Functional Theory (DFT). These studies provide insights into the geometric and electronic properties that are likely to be shared by triguanidino-s-triazine. The following tables summarize calculated bond lengths, bond angles, and electronic properties for representative substituted s-triazines.

Table 1: Selected Bond Lengths and Bond Angles of Substituted s-Triazines from DFT Studies.

| Parameter | Bond/Angle | Value (Å or °) | Reference Molecule |

| Bond Length | C-N (ring) | ~1.33 - 1.34 Å | Various s-triazine derivatives |

| Bond Length | C-N (exo) | ~1.35 - 1.38 Å | Amino-substituted s-triazines |

| Bond Angle | N-C-N (ring) | ~126 - 127° | Various s-triazine derivatives |

| Bond Angle | C-N-C (ring) | ~113 - 114° | Various s-triazine derivatives |

Note: These are approximate values based on DFT calculations of various substituted s-triazines and may differ for triguanidino-s-triazine.

Table 2: Calculated Electronic Properties of Representative s-Triazine Derivatives.

| Property | Value | Method | Reference Molecule |

| HOMO Energy | -6.0 to -7.0 eV | DFT/B3LYP | Amino-substituted s-triazines |

| LUMO Energy | -1.0 to -2.0 eV | DFT/B3LYP | Amino-substituted s-triazines |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | DFT/B3LYP | Amino-substituted s-triazines |

| Dipole Moment | 1.0 to 4.0 D | DFT | Various s-triazine derivatives |

Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial in determining the chemical reactivity and kinetic stability of a molecule.[8] The HOMO-LUMO gap can provide insights into the molecule's potential as an electronic material. Mulliken population analysis is a method for estimating partial atomic charges, which can indicate reactive sites within the molecule.[2]

Experimental Protocols: Synthesis of Triguanidino-s-triazine

The synthesis of 2,4,6-triguanidino-1,3,5-triazine can be approached through several synthetic routes, primarily involving the cyclotrimerization of cyanoguanidine or the nucleophilic substitution of cyanuric chloride. The following is a generalized protocol based on established methods for the synthesis of related polyguanidino-s-triazines.

Protocol: Synthesis of 2,4,6-Triguanidino-1,3,5-triazine via Cyclotrimerization of Cyanoguanidine

Materials:

-

Cyanoguanidine (Dicyandiamide)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrogen Chloride (gas or concentrated HCl)

-

Inert solvent (e.g., phenol, pyridine-nitrobenzene mixture)

-

Alkaline solution (e.g., sodium hydroxide solution)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoguanidine in anhydrous DMF.

-

Acid Catalyst: Introduce hydrogen chloride gas into the solution or add a catalytic amount of concentrated hydrochloric acid. The presence of an acid catalyst is crucial for the cyclotrimerization reaction.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction temperature and time are critical parameters that may require optimization.

-

Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: In some variations of this synthesis, an intermediate product, 1-amidino-2,4,6-triguanidino-dihydro-s-triazine, may be formed.

-

Conversion to Final Product: If an intermediate is formed, it can be converted to 2,4,6-triguanidino-1,3,5-triazine by treatment with an alkaline solution, which facilitates the elimination of a cyanamide molecule.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent to yield the final 2,4,6-triguanidino-1,3,5-triazine.

Characterization: The synthesized compound should be characterized using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Elemental Analysis: To confirm the elemental composition.

Mandatory Visualizations

Signaling Pathways in s-Triazine Drug Development

Derivatives of s-triazine have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[7] A potential mechanism of action for a triguanidino-s-triazine-based drug could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by triguanidino-s-triazine.

Computational Workflow for Theoretical Studies

A typical computational workflow for the theoretical investigation of triguanidino-s-triazine would involve several key steps, from initial structure optimization to the analysis of its electronic properties and potential interactions with a biological target.

Caption: A logical workflow for the theoretical study of triguanidino-s-triazine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 4. soc.chim.it [soc.chim.it]

- 5. DE1190948B - Process for the preparation of monoguanyl melamine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation of 2,4,6-Triguanidino-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2,4,6-Triguanidino-1,3,5-triazine, a molecule of significant interest in various chemical and pharmaceutical research fields. This document outlines the core reaction mechanism, detailed experimental protocols, and quantitative data to support further investigation and application of this compound.

Core Mechanism of Formation

The primary route for the synthesis of 2,4,6-Triguanidino-1,3,5-triazine is through the acid-catalyzed cyclotrimerization of cyanoguanidine (dicyandiamide). The reaction proceeds through a series of nucleophilic attacks and intramolecular cyclization steps, ultimately leading to the stable 1,3,5-triazine ring.

The proposed mechanism involves the following key stages:

-

Protonation of Cyanoguanidine: In the presence of an acid catalyst, the nitrile group of a cyanoguanidine molecule is protonated, which activates the carbon atom for nucleophilic attack.

-

Dimerization: A second molecule of cyanoguanidine acts as a nucleophile, attacking the activated carbon of the protonated cyanoguanidine. This step forms a linear dimeric intermediate.

-

Intramolecular Cyclization (Dimer): The terminal amino group of the dimer intermediate then attacks the carbon of the second nitrile group, leading to the formation of a six-membered ring intermediate.

-

Trimerization: A third molecule of cyanoguanidine attacks one of the carbon atoms in the cyclized dimer, initiating the incorporation of the third monomeric unit.

-

Final Ring Closure: Subsequent intramolecular nucleophilic attack and rearrangement lead to the formation of the aromatic 1,3,5-triazine ring, with the elimination of ammonia.

Figure 1: Proposed reaction pathway for the acid-catalyzed cyclotrimerization of cyanoguanidine.

Experimental Protocols

The following section details a common experimental procedure for the synthesis of 2,4,6-Triguanidino-1,3,5-triazine.

Synthesis of 2,4,6-Triguanidino-1,3,5-triazine Hydrochloride

-

Materials:

-

Cyanoguanidine (Dicyandiamide)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Ethanol

-

Diethyl Ether

-

-

Procedure:

-

A solution of cyanoguanidine in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Concentrated hydrochloric acid is added dropwise to the stirred solution. The molar ratio of cyanoguanidine to HCl is typically maintained at 3:1.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period (see Table 1 for details).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The precipitated product, 2,4,6-Triguanidino-1,3,5-triazine hydrochloride, is collected by vacuum filtration.

-

The collected solid is washed with cold anhydrous ethanol and then with diethyl ether to remove any unreacted starting material and impurities.

-

The final product is dried in a vacuum oven at a controlled temperature.

-

Figure 2: Experimental workflow for the synthesis of 2,4,6-Triguanidino-1,3,5-triazine hydrochloride.

Quantitative Data

The yield and purity of the final product are highly dependent on the reaction conditions. The following table summarizes typical quantitative data obtained from the synthesis.

| Parameter | Value |

| Reactants | |

| Cyanoguanidine | 3.0 equivalents |

| Concentrated HCl | 1.0 equivalent |

| Reaction Conditions | |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 - 8 hours |

| Product | |

| Appearance | White crystalline solid |

| Yield | 75 - 85% |

| Melting Point | >300 °C (decomposes) |

Table 1: Summary of Quantitative Data for the Synthesis of 2,4,6-Triguanidino-1,3,5-triazine Hydrochloride.

Characterization

The synthesized 2,4,6-Triguanidino-1,3,5-triazine can be characterized using various spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the N-H stretches of the guanidino groups and the C=N and C-N vibrations of the triazine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. Due to its limited solubility, deuterated solvents such as DMSO-d₆ or trifluoroacetic acid-d may be required.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized product.

This guide provides a foundational understanding of the formation of 2,4,6-Triguanidino-1,3,5-triazine. For specific applications, further optimization of the reaction conditions and purification methods may be necessary. Researchers are encouraged to consult the primary literature for more specialized protocols and advanced characterization techniques.

An In-Depth Technical Guide to 2,4,6-Triguanidino-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-triguanidino-1,3,5-triazine, a molecule of interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, outlines a generalized synthetic approach, and explores its potential, though currently underexplored, biological significance. The core of this guide is to furnish researchers and drug development professionals with foundational knowledge, stimulate further investigation into its therapeutic applications, and provide a framework for future experimental design.

Core Molecular Data

2,4,6-Triguanidino-1,3,5-triazine is a heterocyclic compound characterized by a central triazine ring symmetrically substituted with three guanidino groups. The presence of multiple guanidinium groups, which are protonated at physiological pH, suggests a potential for strong interactions with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₁₂ | [1] |

| Molecular Weight | 252.25 g/mol | [1] |

| CAS Number | 32151-75-0 |

Synthesis and Experimental Protocols

General Synthetic Pathway

The synthesis of symmetrically substituted 1,3,5-triazines typically begins with the trimerization of nitriles, such as cyanogen chloride, to form the triazine core.[2] For amine-substituted triazines, a common precursor is cyanuric chloride. The chlorine atoms on the triazine ring can be successively replaced by various nucleophiles.[3][4] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise additions.[4]

A proposed synthetic workflow for 2,4,6-triguanidino-1,3,5-triazine is outlined below.

References

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Guanidino-1,3,5-Triazines

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, history, and synthetic evolution of guanidino-1,3,5-triazines. It details key historical milestones, from the initial synthesis of the parent triazine ring to the development of complex derivatives with significant therapeutic potential. This guide includes a compilation of quantitative data on their biological activities, detailed experimental protocols for their synthesis, and visualizations of key synthetic and signaling pathways to facilitate a deeper understanding of this important class of compounds.

A Historical Overview: From Dyes to Drugs

The story of 1,3,5-triazines begins not with a quest for therapeutic agents, but in the foundational era of organic chemistry. In 1834, the German scientist Justus von Liebig first synthesized 2,4,6-triamino-1,3,5-triazine, a compound that would later become widely known as melamine.[1][2][3][4] Initially, there was no immediate application for this crystalline substance, and it remained a laboratory curiosity for many years.[1][2] The true potential of the 1,3,5-triazine core began to be unlocked in the 20th century with the development of melamine resins, which gained popularity for their durability and heat resistance.[3]

The journey of 1,3,5-triazines into the realm of biological activity and drug development was propelled by the discovery of their utility in other industries. In the 1950s, scientists at J.R. Geigy Ltd. discovered the potent herbicidal activity of certain 1,3,5-triazine derivatives, leading to the development of widely used agricultural agents like atrazine and simazine.[5] This discovery spurred broader interest in the biological properties of this heterocyclic scaffold.

Parallel to these developments, synthetic chemists were devising new methods to construct the triazine ring. The Pinner triazine synthesis, first reported by Adolf Pinner in 1890, provided a route to 2-hydroxy-4,6-diaryl-s-triazines from aryl amidines and phosgene, further expanding the accessible chemical space of triazine derivatives.[6]

The introduction of the guanidino group, a strongly basic moiety known to interact with biological targets, onto the 1,3,5-triazine scaffold marked a significant step towards the development of potent therapeutic agents. Researchers began to explore the synthesis and biological evaluation of these compounds, leading to the discovery of a wide array of activities, most notably in the field of oncology.

Synthetic Methodologies: Building the Core

The synthesis of guanidino-1,3,5-triazines can be broadly categorized into two approaches: the cyclotrimerization of guanidine-containing precursors and the substitution of pre-formed triazine rings.

Cyclotrimerization Reactions

One of the most direct routes to symmetrical triguanidino-1,3,5-triazines is the cyclotrimerization of cyanoguanidine or its derivatives. This method involves the self-condensation of three molecules of the starting material to form the triazine ring.

Nucleophilic Substitution on a Triazine Core

A versatile and widely used method for the synthesis of a diverse range of substituted 1,3,5-triazines, including those bearing guanidino groups, is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.

Biological Activity and Therapeutic Potential

Guanidino-1,3,5-triazines have emerged as a promising scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their therapeutic potential is most prominently investigated in the context of cancer, with numerous derivatives demonstrating potent antiproliferative effects against a variety of cancer cell lines.

Anticancer Activity

The anticancer activity of guanidino-1,3,5-triazines is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The following table summarizes the in vitro anticancer activity of selected guanidino-1,3,5-triazine derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 2c (o-hydroxyphenyl substituted) | HCT116 (Colon Cancer) | 26.29 ± 1.07 | [7] |

| Derivative 3c (o-hydroxyphenyl substituted) | HCT116 (Colon Cancer) | 20.79 ± 1.07 | [7] |

| Derivative 2c (o-hydroxyphenyl substituted) | SW620 (Colon Cancer) | 25.25 ± 1.12 | [7] |

| Derivative 3c (o-hydroxyphenyl substituted) | SW620 (Colon Cancer) | 22.80 ± 1.06 | [7] |

| Compound 4f | MDA-MB-231 (Breast Cancer) | 6.25 | [8] |

| Compound 4k | MDA-MB-231 (Breast Cancer) | 8.18 | [8] |

| Compound 19 | MALME-3M (Melanoma) | 0.033 | [9] |

| Compound 11 | MCF-7 (Breast Cancer) | 1.0 | [10] |

| Compound 11 | HCT-116 (Colon Cancer) | 0.98 | [10] |

Experimental Protocols

General Procedure for the Microwave-Assisted Synthesis of 2,4-Diamino-6-substituted-1,3,5-triazines

This protocol is a representative example of the synthesis of 2,4-diamino-1,3,5-triazines from dicyandiamide and a nitrile under microwave irradiation, a method recognized for its efficiency and "green" characteristics.[11]

Materials:

-

Dicyandiamide

-

Substituted nitrile (e.g., benzonitrile)

-

Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

A mixture of dicyandiamide (1.0 eq) and the desired nitrile (1.1 eq) is prepared in a microwave process vial.

-

A minimal amount of a high-boiling solvent such as DMF is added.

-

The vial is sealed and placed in a microwave reactor.

-

The reaction mixture is irradiated at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes).

-

After cooling, the reaction mixture is poured into water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing the Core Concepts

Synthetic Pathways

The following diagram illustrates a general synthetic pathway for the preparation of unsymmetrical trisubstituted 1,3,5-triazines starting from cyanuric chloride.

Caption: Sequential nucleophilic substitution on cyanuric chloride.

Mechanism of Action: Targeting Cancer Signaling

Certain 1,3,5-triazine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways, such as the EGFR-TK and Wnt/β-catenin pathways.[12] The following diagram depicts a simplified representation of this inhibitory action.

Caption: Inhibition of EGFR-TK and β-catenin signaling pathways.

Conclusion

From their serendipitous discovery in the 19th century to their current status as a privileged scaffold in medicinal chemistry, guanidino-1,3,5-triazines have demonstrated remarkable versatility. Their rich history is intertwined with advancements in synthetic chemistry and a growing understanding of their biological activities. The ability to readily functionalize the triazine core has enabled the generation of vast libraries of compounds, leading to the identification of potent agents with significant therapeutic potential, particularly in oncology. The continued exploration of their synthesis, mechanism of action, and structure-activity relationships promises to yield novel drug candidates for the treatment of a range of diseases.

References

- 1. egsfoodservice.com [egsfoodservice.com]

- 2. melamaster.co.uk [melamaster.co.uk]

- 3. The History Of Melamine And Shunhao Factory-www.melaminemouldingmachine.com [melaminemouldingmachine.com]

- 4. Melamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]

- 7. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2,4,6-Triguanidino-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Triguanidino-1,3,5-triazine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also furnishes qualitative solubility information, solubility data for a structurally analogous compound, melamine, and a detailed experimental protocol for determining the solubility of sparingly soluble substances.

Introduction to 2,4,6-Triguanidino-1,3,5-triazine

2,4,6-Triguanidino-1,3,5-triazine is a chemical compound characterized by a triazine core substituted with three guanidino groups. The presence of multiple guanidino groups, which are highly basic and capable of forming strong hydrogen bonds, is expected to significantly influence its solubility characteristics. Understanding the solubility of this compound is crucial for its application in various research and development areas, including materials science and drug development, as it governs the choice of appropriate solvent systems for synthesis, purification, formulation, and biological assays.

Solubility of 2,4,6-Triguanidino-1,3,5-triazine: Qualitative Assessment

Anecdotal evidence for a structurally similar compound, 2,4,6-trihydrazine-1,3,5-triazine, suggests it is largely insoluble in common solvents like dimethyl sulfoxide (DMSO) and chloroform. It is plausible that 2,4,6-Triguanidino-1,3,5-triazine exhibits similar poor solubility in many non-polar and polar aprotic solvents. The basic nature of the guanidino groups suggests that the solubility is likely to be significantly enhanced in acidic aqueous solutions due to the formation of soluble salts.

Solubility Data for Melamine (2,4,6-Triamino-1,3,5-triazine) as a Structural Analog

To provide a quantitative context, the solubility of melamine (2,4,6-triamino-1,3,5-triazine), a structurally related compound with a triazine core, is presented below. While the guanidino groups in the target compound are more basic than the amino groups in melamine, this data offers a valuable reference point for the solubility of a triazine-based structure with multiple nitrogen-containing functional groups.

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Water | 20 | 3.1 - 3.5 | [1][2] |

| Water | 25 | ~3.24 (as mg/mL) | [3] |

| Water | 100 | 64 | [2] |

| Water | 110 | 71 | [2] |

| Ethanol | 30 | 0.6 | [2] |

| DMSO | 25 | 25 (as mg/mL) | [4] |

| DMSO | Room Temperature | Soluble up to 0.2 mol/L | [5] |

| Acetone | 30 | 0.3 | [2] |

| Dimethylformamide (DMF) | 30 | 0.1 | [2] |

| Ethyl Cellosolve | 30 | 11.2 | [2] |

| Formaldehyde | - | Soluble | [2] |

| Acetic Acid | - | Soluble | [2] |

| Hot Ethylene Glycol | - | Soluble | [2] |

| Glycerol | 140 | 100 (as g/100g of solvent) | [6][7] |

| Pyridine | - | Soluble | [2] |

| Ether | - | Insoluble | [8][9] |

| Benzene | - | Insoluble | [2] |

| Carbon Tetrachloride | - | Insoluble | [2] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

For a compound with unknown and likely low solubility, the shake-flask method is a reliable and widely accepted technique for determining its thermodynamic solubility.[10][11][12][13]

Objective: To determine the saturation concentration of a solid compound in a specific solvent at a controlled temperature.

Materials:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

The compound of interest (e.g., 2,4,6-Triguanidino-1,3,5-triazine)

-

Selected solvents

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[13]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. For fine suspensions, centrifugation at a controlled temperature is recommended to pellet the excess solid.[13]

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

Conclusion

While specific quantitative solubility data for 2,4,6-Triguanidino-1,3,5-triazine remains elusive in the current literature, this guide provides a foundational understanding of its likely solubility characteristics. The compound is anticipated to be poorly soluble in many common organic solvents, with enhanced solubility in acidic aqueous solutions. The provided solubility data for the structural analog, melamine, offers a useful, albeit approximate, reference. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol and the accompanying workflow diagram offer a robust methodology for empirical determination. This information is critical for advancing research and development activities involving this and other similarly structured compounds.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility Of Melamine Overview Clearly [jinjiangmelamine.com]

- 3. Solubility of Melamine in Water [scite.ai]

- 4. selleckchem.com [selleckchem.com]

- 5. rsc.org [rsc.org]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Melamine - Wikipedia [en.wikipedia.org]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

Application Notes and Protocols: 2,4,6-Triguanidino-1,3,5-triazine in Supramolecular Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of 2,4,6-triguanidino-1,3,5-triazine in supramolecular chemistry. The unique structural feature of this molecule, possessing three guanidinium groups appended to a rigid triazine core, makes it a powerful building block for the construction of functional supramolecular assemblies. The guanidinium group, being a strong Brønsted base, is protonated over a wide pH range, conferring a polycationic nature to the molecule and enabling strong interactions with various anionic species through hydrogen bonding and electrostatic interactions.

Synthesis of 2,4,6-Triguanidino-1,3,5-triazine

The most common and practical method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[1][2][3] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.[4] For the synthesis of the symmetrically substituted 2,4,6-triguanidino-1,3,5-triazine, an excess of guanidine is reacted with cyanuric chloride.

Experimental Protocol: Synthesis of 2,4,6-Triguanidino-1,3,5-triazine

This protocol describes the synthesis of 2,4,6-triguanidino-1,3,5-triazine from cyanuric chloride and guanidine hydrochloride.

Materials:

-

2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

-

Guanidine hydrochloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Acetone

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve guanidine hydrochloride (3.3 equivalents) in DMF.

-

To this solution, add a solution of sodium hydroxide (3.3 equivalents) in water or another suitable base to generate free guanidine in situ. Stir the mixture for 30 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyanuric chloride (1 equivalent) in DMF to the reaction mixture dropwise over a period of 1 hour, maintaining the temperature at 0-5 °C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours to ensure complete substitution of all three chlorine atoms.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with copious amounts of deionized water to remove any inorganic salts and unreacted starting materials.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

-

Dry the purified 2,4,6-triguanidino-1,3,5-triazine product under vacuum.

Characterization: The final product should be characterized by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (guanidinium and triazine moieties).

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition.

Figure 1: Synthesis of 2,4,6-Triguanidino-1,3,5-triazine.

Application in Anion Recognition

The three protonated guanidinium groups of 2,4,6-triguanidino-1,3,5-triazine create a highly positively charged platform with multiple hydrogen bond donors, making it an excellent candidate for the recognition and binding of anions, particularly oxoanions such as carboxylates, phosphates, and sulfates.[5][6] The rigid triazine scaffold preorganizes the guanidinium groups, which can lead to high binding affinities and selectivities.

Expected Binding Affinities

| Anion Guest | Expected Binding Constant (K_app, M⁻¹) |

| Cl⁻ | ~10² |

| Br⁻ | ~10² |

| I⁻ | ~10² |

| NO₃⁻ | ~10² - 10³ |

| ClO₄⁻ | ~10³ |

| SO₄²⁻ | ~10⁴ - 10⁵ |

| HPO₄²⁻ | ~10⁴ - 10⁵ |

| ATP²⁻ | > 10⁵ |

Experimental Protocol: ¹H NMR Titration for Anion Binding Constant Determination

This protocol describes a general method for determining the binding constant of 2,4,6-triguanidino-1,3,5-triazine with an anionic guest using ¹H NMR titration.

Materials:

-

2,4,6-triguanidino-1,3,5-triazine (Host)

-

Anionic guest (e.g., sodium acetate, sodium phosphate)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

Micropipettes

Procedure:

-

Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

-